![molecular formula C21H22N2O2 B7540557 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide targets the TYK2 enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. The specificity of this compound for TYK2 makes it a promising candidate for the treatment of autoimmune diseases, as it is less likely to have off-target effects than broad-spectrum inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in preclinical models of autoimmune diseases. In addition, it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. This compound has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Advantages and Limitations for Lab Experiments
One advantage of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide is its specificity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, this specificity may also limit its effectiveness in some cases, as other signaling pathways may contribute to inflammation in some autoimmune diseases. Another limitation is that this compound has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide. One area of research is to further explore its effectiveness in preclinical models of autoimmune diseases. Another area of research is to investigate its safety and efficacy in humans, through clinical trials. In addition, there may be opportunities to combine this compound with other drugs to enhance its effectiveness or reduce its side effects. Finally, there may be opportunities to develop new TYK2 inhibitors based on the structure of this compound, to further optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide involves several steps, starting with the preparation of the cyclopropylamine intermediate. This intermediate is then coupled with benzoyl chloride to form the benzoyl(cyclopropyl)amine. The final step involves the coupling of the benzoyl(cyclopropyl)amine with the N-cyclopropylbenzamide to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has been the subject of several scientific studies, which have demonstrated its potential as a treatment for autoimmune diseases. In a preclinical study, this compound was shown to significantly reduce inflammation in a mouse model of psoriasis. In another study, this compound was found to improve symptoms in a mouse model of lupus. These studies suggest that this compound may have therapeutic potential for a range of autoimmune diseases.
properties
IUPAC Name |
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(22-18-10-11-18)16-8-6-15(7-9-16)14-23(19-12-13-19)21(25)17-4-2-1-3-5-17/h1-9,18-19H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKPZDIFYGBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN(C3CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

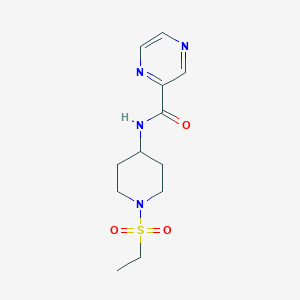
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)

![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
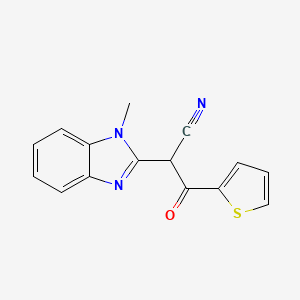
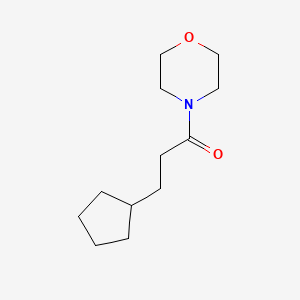
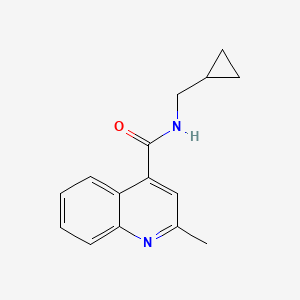
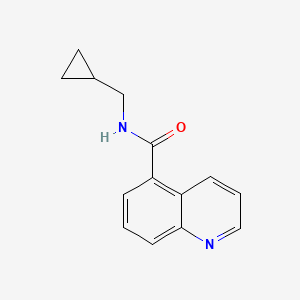

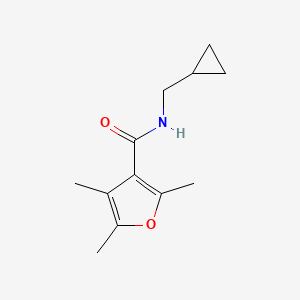
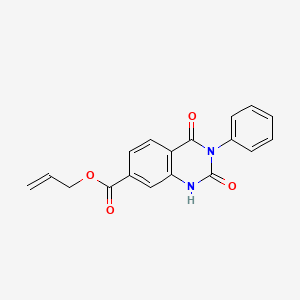
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)